molecular formula C23H20N2O2 B4778751 4-phenoxy-2-(4-propoxyphenyl)quinazoline

4-phenoxy-2-(4-propoxyphenyl)quinazoline

Cat. No.: B4778751
M. Wt: 356.4 g/mol
InChI Key: UXQWNTQLYSCJDE-UHFFFAOYSA-N
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Description

4-phenoxy-2-(4-propoxyphenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with phenoxy and propoxyphenyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-2-(4-propoxyphenyl)quinazoline typically involves the reaction of quinazolin-4(3H)-one with appropriate phenoxy and propoxyphenyl derivatives. One efficient method involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method is environmentally benign and provides high yields with broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-2-(4-propoxyphenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the phenoxy or propoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold, including derivatives like 4-phenoxy-2-(4-propoxyphenyl)quinazoline, has shown promising anticancer properties. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : Studies suggest that these compounds may exert their effects through multiple pathways, including the inhibition of key proteins involved in cancer progression such as NF-κB and MMP-9. For instance, a related compound, CHJ04022R, was shown to inhibit melanoma cell migration and induce G2/M phase arrest in A375 cells, demonstrating potential mechanisms that could be relevant for this compound as well .
  • Case Studies : In vitro tests on human cancer cell lines such as MCF7 (breast) and A549 (lung) have demonstrated significant cytotoxicity, with some derivatives exhibiting IC50 values in the nanomolar range . Moreover, dual-targeted inhibitors based on quinazoline structures have been explored for their ability to co-target BRD4 and PARP1, enhancing their therapeutic efficacy against breast cancer .

Anti-inflammatory Properties

Quinazolines have also been recognized for their anti-inflammatory effects. Compounds similar to this compound have been synthesized and evaluated for their ability to modulate inflammatory pathways.

  • Research Findings : Certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. For example, studies have indicated that quinazoline derivatives can act as effective anti-inflammatory agents by inhibiting pathways that lead to the production of inflammatory mediators .

Antioxidant Activity

The antioxidant properties of quinazoline derivatives are another area of interest. Compounds like this compound may protect cells from oxidative stress, which is implicated in numerous diseases.

  • Evaluation : Antioxidant assays reveal that certain substituted quinazolines exhibit significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various methods that enhance yield and purity. Recent advancements in synthetic methodologies have made it easier to produce this compound with high efficiency.

Synthesis MethodDescriptionYield
Aryne ChemistryUtilizes aryne intermediates for efficient synthesisHigh
Microwave-Assisted SynthesisReduces reaction time significantly while improving yieldsModerate to High

Future Directions and Research Needs

Despite the promising applications, further research is necessary to fully elucidate the mechanisms of action and optimize the therapeutic profiles of this compound. Key areas for future investigation include:

  • In Vivo Studies : Comprehensive animal studies to assess the pharmacokinetics and long-term effects.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
  • Mechanistic Studies : Detailed investigations into molecular interactions with specific targets involved in disease processes.

Mechanism of Action

The mechanism of action of 4-phenoxy-2-(4-propoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and propoxyphenyl groups can enhance its binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxyquinazoline
  • 2-phenoxyquinoxaline
  • 2-phenoxypyridine

Uniqueness

4-phenoxy-2-(4-propoxyphenyl)quinazoline is unique due to the presence of both phenoxy and propoxyphenyl groups, which can modulate its chemical and biological properties. Compared to similar compounds, it may exhibit distinct pharmacological activities and improved efficacy in certain applications.

Properties

IUPAC Name

4-phenoxy-2-(4-propoxyphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-16-26-18-14-12-17(13-15-18)22-24-21-11-7-6-10-20(21)23(25-22)27-19-8-4-3-5-9-19/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWNTQLYSCJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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